molecular formula C6H8ClNS B12315615 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride

Cat. No.: B12315615
M. Wt: 161.65 g/mol
InChI Key: JFFNBTSZVSPPCE-UHFFFAOYSA-N
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Description

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride typically involves the reaction of 2-methylthiazole with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the ethenyl group on the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-methyl-1,3-thiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. The aromaticity of the thiazole ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-ethylthiazole
  • 4-Methyl-2-(1-methylethyl)thiazole
  • 2-Aminothiazole-4-carboxylate

Uniqueness

4-Ethenyl-2-methyl-1,3-thiazole hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct reactivity and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

4-ethenyl-2-methyl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C6H7NS.ClH/c1-3-6-4-8-5(2)7-6;/h3-4H,1H2,2H3;1H

InChI Key

JFFNBTSZVSPPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C=C.Cl

Origin of Product

United States

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